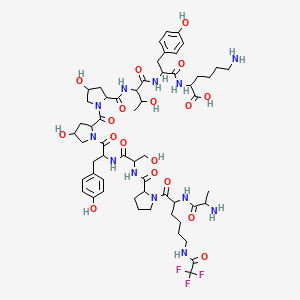

1-Boc-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Boc-3-メチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-インドールは、インドールのボロン酸エステル誘導体です。この化合物は、医薬品化学や材料科学など、さまざまな分野での潜在的な用途から、有機化学において重要な関心を集めています。ボロン酸エステル基の存在により、複雑な有機分子の合成で広く使用されている鈴木・宮浦クロスカップリング反応の貴重な中間体となります。

準備方法

合成経路と反応条件

1-Boc-3-メチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-インドールの合成には、通常、以下の手順が関与します。

インドールの窒素の保護: 後続の手順中の不要な反応を防ぐために、インドールの窒素はtert-ブトキシカルボニル(Boc)基を使用して保護されます。

ボリル化: インドール環のボリル化は、ビス(ピナコラート)ジボロンを用いたパラジウム触媒反応によって達成されます。反応は、通常、酢酸カリウムなどの塩基とPd(dppf)Cl2のようなパラジウム触媒の存在下で行われます。

精製: 粗生成物は、カラムクロマトグラフィーを使用して精製し、目的の化合物を高純度で得ます。

工業生産方法

1-Boc-3-メチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-インドールの工業生産は、同様の合成経路に従いますが、より大規模に行われます。連続フロー反応器や自動システムの使用により、生産プロセスの効率と収率を高めることができます。さらに、温度、圧力、溶媒の選択などの反応条件の最適化は、大規模合成に不可欠です。

化学反応の分析

反応の種類

1-Boc-3-メチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-インドールは、次のようなさまざまな化学反応を起こします。

鈴木・宮浦クロスカップリング: この反応は、パラジウム触媒と塩基の存在下で、ボロン酸エステルをアリールまたはビニルハライドとカップリングさせます。主な生成物は、ビアリールまたは置換ビニル化合物です。

酸化: ボロン酸エステル基は、対応するボロン酸またはボレートエステルを形成するために酸化することができます。

置換: インドール環は、適切な条件下で、ニトロ化またはハロゲン化などの求電子置換反応を起こすことができます。

一般的な試薬と条件

パラジウム触媒: Pd(PPh3)4、Pd(dppf)Cl2

塩基: 炭酸カリウム、水酸化ナトリウム

溶媒: テトラヒドロフラン(THF)、ジメチルホルムアミド(DMF)

酸化剤: 過酸化水素、過ホウ酸ナトリウム

科学研究への応用

1-Boc-3-メチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-インドールには、いくつかの科学研究への応用があります。

医薬品化学: 特に癌や炎症性疾患を標的とする医薬品化合物の合成における中間体として使用されます。

材料科学: 有機発光ダイオード(OLED)や有機太陽電池(OPV)などの有機電子材料の開発に利用されます。

ケミカルバイオロジー: 生物活性分子の合成や細胞プロセスを研究するためのプローブの構築ブロックとして役立ちます。

科学的研究の応用

1-Boc-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.

Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying cellular processes.

作用機序

1-Boc-3-メチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-インドールの作用機序は、主にクロスカップリング反応におけるボロン酸エステルとしての役割に関与しています。ボロン酸エステル基は、パラジウム触媒と相互作用してパラジウム-ホウ素錯体を形成し、その後、アリールまたはビニルハライドとトランスメタル化反応を起こします。このプロセスにより、新しい炭素-炭素結合が形成され、目的のカップリング生成物が得られます。

類似の化合物との比較

類似の化合物

- 1-メチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-イミダゾール

- 5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1-イソインドリノン

- 1-メチル-5-(4,4,5,5-テトラメチル-[1,3,2]ジオキサボロラン-2-イル)-1H-ピリジン-2-オン

独自性

1-Boc-3-メチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-インドールは、Bocで保護されたインドールの窒素とボロン酸エステル基の両方の存在により、独特です。この組み合わせにより、分子の異なる部位で選択的な反応が可能になり、複雑な有機合成のための汎用性の高い中間体となります。

類似化合物との比較

Similar Compounds

- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-isoindolinone

- 1-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyridin-2-one

Uniqueness

1-Boc-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to the presence of both the Boc-protected indole nitrogen and the boronic ester group. This combination allows for selective reactions at different sites of the molecule, making it a versatile intermediate for complex organic synthesis.

特性

分子式 |

C20H28BNO4 |

|---|---|

分子量 |

357.3 g/mol |

IUPAC名 |

tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |

InChI |

InChI=1S/C20H28BNO4/c1-13-12-22(17(23)24-18(2,3)4)16-10-9-14(11-15(13)16)21-25-19(5,6)20(7,8)26-21/h9-12H,1-8H3 |

InChIキー |

QWTNJRAMWITLTB-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3C)C(=O)OC(C)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(naphthalen-1-ylcarbonyl)amino]ethyl}amino)thiophene-3-carboxylate](/img/structure/B12052426.png)

![1-hexyl-2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12052478.png)